(1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine
CAS No.: 64300-01-2
Cat. No.: VC15926906
Molecular Formula: C16H14ClN
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64300-01-2 |
---|---|
Molecular Formula | C16H14ClN |
Molecular Weight | 255.74 g/mol |
IUPAC Name | N-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
Standard InChI | InChI=1S/C16H14ClN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2 |
Standard InChI Key | YRVANHQGRRJABV-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a partially hydrogenated naphthalene system (3,4-dihydronaphthalen-1(2H)-imine) conjugated to a 4-chlorophenyl group via an imine linkage. The E-configuration at the imine double bond ensures a planar geometry, critical for electronic conjugation across the aromatic systems . X-ray crystallography of analogous structures reveals bond lengths of approximately 1.28 Å for the C=N bond and 1.74 Å for the C-Cl bond, consistent with typical imine and aryl chloride moieties .
Electronic and Steric Effects
The 4-chlorophenyl group induces significant electronic effects:
-
Electron-withdrawing nature: The chlorine atom decreases electron density on the phenyl ring, enhancing the electrophilicity of the imine nitrogen .
-
Lipophilicity: LogP calculations predict a value of ~3.2, indicating moderate hydrophobicity suitable for membrane permeability in bioactive molecules .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 255.74 g/mol | |
Melting point | 142–144°C (predicted) | |
UV-Vis | 278 nm (in acetonitrile) | |
Dipole moment | 4.12 Debye (DFT calculation) |
Synthetic Methodologies
Condensation Reactions
The primary synthesis route involves the acid-catalyzed condensation of 3,4-dihydronaphthalen-1(2H)-one with 4-chloroaniline. Optimal conditions (e.g., toluene reflux with molecular sieves) yield the imine with >85% efficiency . Alternative methods include:
-
Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes while maintaining 78% yield .
-
Solid-phase synthesis: Utilizes polymer-supported reagents for easier purification, though yields remain suboptimal (52–65%) .
Post-Synthetic Modifications
The imine nitrogen serves as a site for further functionalization:
-
N-Alkylation: Reaction with methyl iodide in DMF produces N-methyl derivatives, enhancing solubility in polar solvents .
-
Coordination complexes: The compound acts as a bidentate ligand for transition metals (e.g., Cu(II), Pd(II)), forming complexes with catalytic activity in cross-coupling reactions .
Reactivity and Stability Profile
Hydrolytic Stability
The imine bond undergoes hydrolysis under acidic conditions (t₁/₂ = 2.3 hours at pH 2), but remains stable in neutral and basic environments. This pH-dependent stability suggests potential for controlled drug release mechanisms .
Photochemical Behavior
UV irradiation at 254 nm induces E-to-Z isomerization with a quantum yield of 0.31, a property exploitable in photoresponsive materials .
Derivative | MIC (μg/mL) | Mechanism |
---|---|---|
Parent compound | 64 | Membrane disruption |
N-Methyl analog | 32 | DNA gyrase inhibition |
Data extrapolated from structurally related imines .
Computational Insights and Material Science Applications
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a first hyperpolarizability () of 12.4 × 10⁻³⁰ esu, surpassing urea (0.7 × 10⁻³⁰ esu) . This arises from:
-
Charge transfer between the electron-rich naphthalene and electron-deficient chlorophenyl moieties
-
Asymmetric electron density distribution (MEP analysis)
Semiconductor Characteristics
Band gap calculations (3.1 eV) suggest applicability in organic thin-film transistors. Comparative data:
Material | Band Gap (eV) | Hole Mobility (cm²/V·s) |
---|---|---|
Parent compound | 3.1 | 0.014 |
Pentacene | 2.2 | 0.35 |
-Phenyl-C61-butyric acid | 1.7 | 0.08 |
Industrial and Regulatory Considerations
Scalability Challenges
Key issues in large-scale production include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume